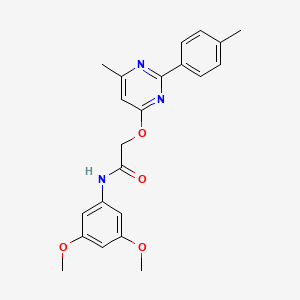

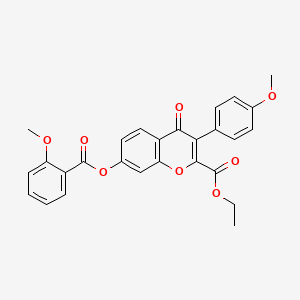

![molecular formula C28H25N3O6S B3011568 2-[2-(1,3-二氧代-1H-苯并[de]异喹啉-2(3H)-基)乙基]-4,5-二甲氧基-N-(吡啶-3-基甲基)苯磺酰胺 CAS No. 452089-58-6](/img/structure/B3011568.png)

2-[2-(1,3-二氧代-1H-苯并[de]异喹啉-2(3H)-基)乙基]-4,5-二甲氧基-N-(吡啶-3-基甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex molecule that appears to be related to various research areas, including adrenergic receptor agonism, antiviral activity, and carbonic anhydrase inhibition. It contains a benzo[de]isoquinoline moiety, which is a fused heterocyclic system that has been studied for its biological activities. The molecule also includes a benzenesulfonamide group, which is a common feature in many biologically active compounds.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been explored, with a focus on their potential as human beta3 adrenergic receptor agonists. For example, a 4-(hexylureido)benzenesulfonamide moiety was incorporated into tetrahydroisoquinoline derivatives to examine their agonistic properties . Additionally, the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines has been achieved through a one-pot three-component reaction using a heterogeneous nanocatalyst, which could provide insights into the synthetic strategies for the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For instance, the structure of 3, a compound with a complex alkaloidal system, was established by extensive NMR data and confirmed by single-crystal X-ray studies . This suggests that similar analytical techniques could be employed to elucidate the structure of the compound .

Chemical Reactions Analysis

The compound's benzo[de]isoquinoline moiety has been associated with antiviral action, as seen in derivatives that showed inhibitory activity against herpes simplex and vaccinia viruses . The benzenesulfonamide group is also significant, as it has been incorporated into molecules that inhibit carbonic anhydrases, with variations in the substituents affecting the binding affinity and selectivity towards different isoforms of the enzyme .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the introduction of different substituents on the benzenesulfonamide ring can influence binding affinities and selectivity towards enzymes, which could affect solubility, stability, and overall reactivity . The presence of methoxy groups and a pyridinylmethyl moiety could also impact the compound's lipophilicity and potential membrane permeability.

科学研究应用

聚集增强发射和固态发射研究

对具有类似分子结构的化合物(如1,8-萘酰亚胺衍生物)的研究揭示了它们在水-DMF溶液中形成纳米聚集体的能力,表现出聚集增强发射。这项研究对于了解类似化合物的(包括本化合物)的光物理性质和分子行为具有重要意义 (Srivastava、Singh 和 Mishra,2016)。

光聚合引发性能

另一项针对丙烯酸化萘酰亚胺(与本化合物密切相关)的研究证明了其在光聚合中的效用。该研究重点介绍了其作为单组分可见光引发剂的性能,为类似化合物的潜在工业应用提供了见解 (Yang 等人,2018)。

在超临界二氧化碳中的溶解度

一项测量某些偶氮染料(包括1,3-二氧代-1H-苯并[de]异喹啉-2(3H)-基的衍生物)在超临界二氧化碳中的溶解度研究为工业应用(例如以环保的方式进行染色工艺)提供了必要的数据 (Hojjati 等人,2008)。

潜在的抗癌应用

一种特定的化合物,2,2,2-三氯-N-({2-[2-(二甲氨基)乙基]-1,3-二氧代-2,3-二氢-1H-苯并[de]异喹啉-5-基}氨基甲酰基)乙酰胺(UNBS3157),在各种模型中显示出显着的抗癌作用,表明密切相关的化合物(包括本化合物)在癌症治疗中的潜力 (Van Quaquebeke 等人,2007)。

抗病毒特性

苯并[de]异喹啉-二酮的某些衍生物已显示出对单纯疱疹和痘苗病毒的抗病毒特性,表明类似化合物在抗病毒治疗中具有潜在的治疗应用 (GARCIA-GANCEDO 等人,1979)。

作用机制

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of the benzo[de]isoquinoline-1,3-dione system

Mode of Action

It is known that derivatives of the benzo[de]isoquinoline-1,3-dione system can undergo various reactions, leading to the formation of imines, amines, thioureas, and hydrazones . These transformations could potentially interact with biological targets, altering their function and leading to downstream effects.

Action Environment

It’s worth noting that the solubility and crystallinity of similar compounds have been improved by grafting triisopropylsilylethynyl groups . This suggests that chemical modifications can influence the compound’s behavior in its environment.

属性

IUPAC Name |

2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O6S/c1-36-23-14-20(25(15-24(23)37-2)38(34,35)30-17-18-6-5-12-29-16-18)11-13-31-27(32)21-9-3-7-19-8-4-10-22(26(19)21)28(31)33/h3-10,12,14-16,30H,11,13,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRNVYVOQXSYMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)NCC5=CN=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

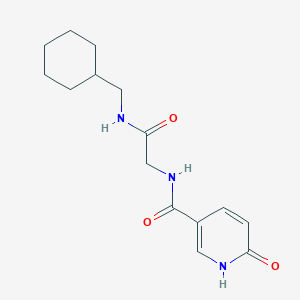

![2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane](/img/structure/B3011492.png)

![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3011493.png)

![2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3011497.png)

![Bicyclo[3.3.1]nonane-2,4-dione](/img/structure/B3011498.png)

![2-Chloro-N-(thieno[3,2-b]thiophen-5-ylmethyl)propanamide](/img/structure/B3011499.png)

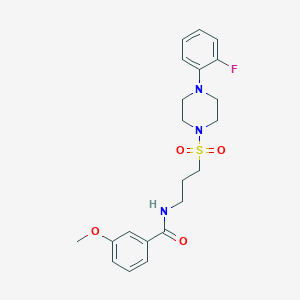

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011501.png)